molecular formula C10H12N2S2 B11998187 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione CAS No. 14318-38-8

5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B11998187
CAS No.: 14318-38-8
M. Wt: 224.4 g/mol
InChI Key: CQRXWKWYGVROAN-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound with the molecular formula C10H12N2S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate amines with carbon disulfide and formaldehyde. One common method is as follows:

    Starting Materials: Aniline (phenylamine), carbon disulfide (CS2), and formaldehyde (CH2O).

    Reaction Conditions: The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiadiazine ring to more reduced forms, such as thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom or the nitrogen atoms can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiadiazines depending on the nucleophile used.

Scientific Research Applications

5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione exerts its effects is primarily through its interaction with biological molecules. The sulfur and nitrogen atoms in the thiadiazine ring can form strong interactions with metal ions and proteins, potentially disrupting their normal function. This can lead to antimicrobial or antifungal effects by inhibiting essential enzymes or pathways in microorganisms .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1,3,5-thiadiazinane-2-thione: Similar structure but with two methyl groups instead of a phenyl group.

    3-Phenyl-1,3,5-thiadiazinane-2-thione: Lacks the methyl group at the 5-position.

    1,3,5-Thiadiazine-2-thione: Basic structure without any substituents.

Uniqueness

5-Methyl-3-phenyl-1,3,5-thiadiazinane-2-thione is unique due to the presence of both a phenyl and a methyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and proteins .

Properties

CAS No.

14318-38-8

Molecular Formula

C10H12N2S2

Molecular Weight

224.4 g/mol

IUPAC Name

5-methyl-3-phenyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C10H12N2S2/c1-11-7-12(10(13)14-8-11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

CQRXWKWYGVROAN-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C(=S)SC1)C2=CC=CC=C2

Origin of Product

United States

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